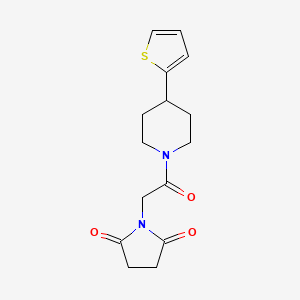

1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[2-oxo-2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c18-13-3-4-14(19)17(13)10-15(20)16-7-5-11(6-8-16)12-2-1-9-21-12/h1-2,9,11H,3-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOHXKBLFZFXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-substituted piperidine intermediate, which is then coupled with a pyrrolidine-2,5-dione derivative under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core and exhibit similar chemical properties.

Thiophene-substituted piperidines:

Uniqueness

1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is unique due to the combination of its pyrrolidine-2,5-dione core and thiophene-substituted piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a unique structure that combines a pyrrolidine ring with a piperidine moiety and a thiophene ring. The presence of the carbonyl group adjacent to the piperidine nitrogen enhances its reactivity and potential interactions within biological systems.

Research indicates that compounds with similar structural characteristics may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The unique combination of functional groups in this compound suggests potential interactions with:

- Enzymes : Possible inhibition or activation of metabolic enzymes.

- Receptors : Potential binding to receptors involved in cellular signaling pathways.

In Vitro Studies

Preliminary studies have shown that derivatives of this compound exhibit significant biological activity. For instance, related compounds have been tested for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 0.079 | VEGFR-2 |

| Compound B | 2.04 | HepG2 |

| Compound C | 1.21 | MCF-7 |

These findings suggest that the compound may possess anti-cancer properties, particularly against HepG2 and MCF-7 cell lines .

Case Studies

- Anti-Cancer Activity : A study on thiazolidine derivatives showed promising results in inhibiting cancer cell proliferation. The compound demonstrated an IC50 value of 0.079 μM against VEGFR-2, indicating strong anti-angiogenic potential . Further investigations revealed that treatment with the compound led to significant apoptosis in MCF-7 cells, suggesting its effectiveness as an anti-cancer agent.

- Immune Modulation : Another study explored the ability of similar compounds to modulate immune responses by rescuing mouse splenocytes in the presence of recombinant PD-1/PD-L1 interactions. Compounds were able to enhance immune cell functionality significantly .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione can be influenced by various structural modifications. The SAR analysis indicates that:

- Substituents on the thiophene ring can significantly alter the potency and selectivity of the compound.

- The presence of different functional groups (e.g., methyl, chloro) affects the binding affinity and efficacy against biological targets.

Q & A

Advanced Question

- In Vitro Metabolism : Use liver microsomes (human or rodent) with NADPH cofactors. Identify metabolites via LC-MS/MS and compare to synthetic standards.

- Computational Tools : Apply docking simulations (AutoDock Vina) to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4).

- Isotope Labeling : Synthesize deuterated analogs to trace metabolic products and assess deuterium isotope effects on clearance rates .

How can the compound’s solubility and formulation challenges be addressed for in vivo studies?

Advanced Question

- Co-Solvent Systems : Test combinations of PEG-400, cyclodextrins, or lipid-based nanocarriers to enhance aqueous solubility.

- Solid Dispersion : Prepare amorphous forms via spray drying or hot-melt extrusion (e.g., with PVP-VA64 polymer) and characterize via DSC (differential scanning calorimetry).

- Pharmacokinetic Validation : Conduct bioavailability studies in rodent models, comparing plasma concentration-time profiles of formulated vs. free compound .

What strategies are recommended for elucidating the compound’s mechanism of action when initial target identification fails?

Advanced Question

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated derivative to pull down interacting proteins.

- CRISPR Screening : Perform genome-wide knockout screens in relevant cell lines to identify synthetic lethal partners.

- Pathway Analysis : Integrate transcriptomic (RNA-seq) and phosphoproteomic data to map signaling perturbations .

How should researchers validate the compound’s purity and detect trace impurities in batch syntheses?

Basic Question

- HPLC-MS : Employ a gradient method (e.g., 10–90% acetonitrile in 0.1% formic acid) with a high-resolution Q-TOF mass detector.

- Limit Tests : Use ICP-MS for heavy metal residues and headspace GC for residual solvents (e.g., DMF, toluene).

- Reference Standards : Compare retention times and fragmentation patterns to commercially available impurities (e.g., des-thiophene byproducts) .

What computational approaches can predict the compound’s pharmacokinetic properties and toxicity risks early in development?

Advanced Question

- ADMET Prediction : Use tools like SwissADME or ADMETlab 2.0 to estimate logP, BBB permeability, and hERG inhibition.

- Toxicity Profiling : Run in silico models (e.g., ProTox-II) for mutagenicity and hepatotoxicity alerts.

- MD Simulations : Study membrane permeation dynamics using GROMACS with a POPC lipid bilayer model .

How can researchers optimize reaction yields when scaling up synthesis from milligram to gram quantities?

Advanced Question

- Process Intensification : Transition from batch to flow chemistry for exothermic steps (e.g., piperidine coupling).

- Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized Pd/C) to minimize metal leaching.

- DoE (Design of Experiments) : Apply fractional factorial designs to optimize variables (temperature, stoichiometry, mixing rate) with minimal experimental runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.